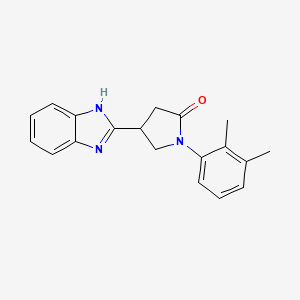
4-(1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are of significant interest in medicinal chemistry due to their pharmacological properties, including antiviral, antitumor, antimicrobial, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves condensation reactions, as seen in the synthesis of photochromic benzimidazol[1,2a]pyrrolidin-2-ones, which were obtained by condensation of succinic anhydride with 1,2-diaminobenzene derivatives . Similarly, the synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent CDK1 inhibitor, involved a Pd(II) catalyzed Stille coupling reaction and sulfur(0) induced benzimidazole formation . These methods highlight the versatility of synthetic approaches for constructing the benzimidazole core and its derivatives.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be characterized by spectroscopic techniques such as NMR and FT-IR, and by single-crystal X-ray diffraction. For instance, the crystal structure of 1,4-dimethyl-2-oxo-pyrimido[1,2-a]benzimidazole hydrate was determined, revealing a planar tricyclic core and stacking interactions along the a-axis direction . These structural analyses are crucial for understanding the conformation and electronic properties of the compounds, which are directly related to their biological activities.
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions. For example, the intramolecular cycloaddition of azomethine ylides was used to prepare pyrrolidino[2',3':3,4]pyrrolidino[1,2-a]benzimidazoles, showcasing the ability to generate complex heterocyclic systems . Additionally, the modification of the Hantzsch reaction was employed to synthesize 5-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, indicating the reactivity of benzimidazole derivatives towards forming fused ring systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The photochromic properties of certain benzimidazol[1,2a]pyrrolidin-2-ones, which form thermally stable highly colored photochromes, are an example of how the substitution pattern on the benzimidazole core can affect the physical properties of these compounds . Additionally, ADME (absorption, distribution, metabolism, and excretion) studies are essential for predicting the pharmacokinetic profile and potential as drug candidates, as seen in the analysis of 2-(pyridin-2-yl)-1H-benzimidazole derivatives .
科学的研究の応用
Synthesis and Biological Activity
- Synthesis Techniques : Novel bicyclic systems including compounds similar to 4-(1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one have been synthesized using one-pot condensation techniques, which are essential in creating structurally diverse molecules for potential biological applications (Kharchenko, Detistov, & Orlov, 2008).
- Anticancer Potential : Research indicates that compounds structurally related to the benzimidazole-pyrrolidin-2-one class have shown cytotoxic potential against leukemia cell lines, highlighting their potential as antileukemic agents (Guillon et al., 2018).
Chemical Properties and Interactions
- Molecular Structure Analysis : Studies on similar benzimidazole derivatives have provided insights into their molecular conformations and interactions, such as intramolecular hydrogen bonds and the orientation of various substituents, which are crucial for understanding their chemical behavior and potential applications (Selvanayagam et al., 2010).
Potential Anticancer Activity
- Benzimidazole-based Complexes : Benzimidazole-based derivatives have been investigated for their potential anticancer activity against human carcinoma cells. These studies contribute to understanding the role compounds like 4-(1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one might play in cancer research (Zhao et al., 2015).
Photochromic Properties
- Photochromic Applications : Research into benzimidazol[1,2a]pyrrolidin-2-ones, a related compound class, has shown that these compounds can exhibit photochromic properties. This opens potential applications in materials science, particularly in the development of compounds that change color under different lighting conditions (Kose & Orhan, 2006).
Antimicrobial Activity
- Synthesis of Novel Derivatives : The synthesis of novel derivatives incorporating the benzimidazole moiety, such as those structurally similar to 4-(1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one, and their assessment for antimicrobial activities offers insights into their potential use in combating microbial infections (Bhoge, Magare, & Mohite, 2021).
特性
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-12-6-5-9-17(13(12)2)22-11-14(10-18(22)23)19-20-15-7-3-4-8-16(15)21-19/h3-9,14H,10-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFOSUUFILLVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,4-Dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/no-structure.png)

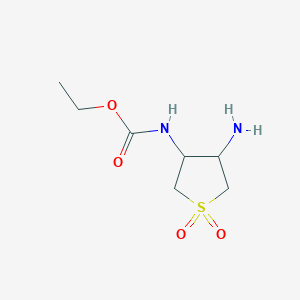

![5,5-Dimethyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cyclohexane] hydrochloride](/img/structure/B3007415.png)
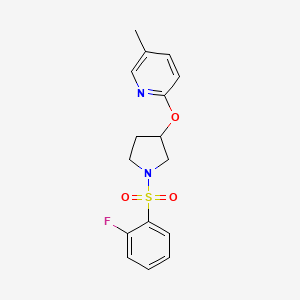
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3007418.png)
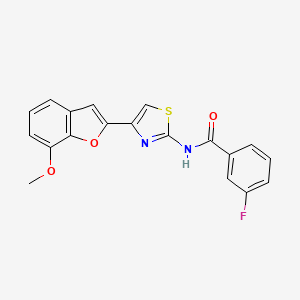
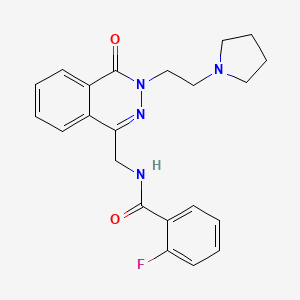
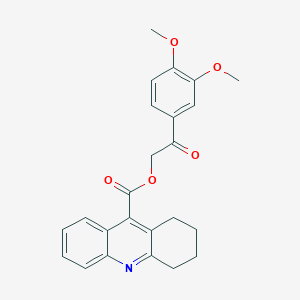

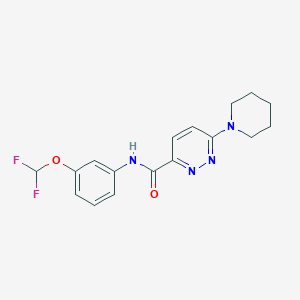
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide](/img/structure/B3007426.png)